3-Piperidin-1-yl-5-m-tolylamino-anthra[1,9-cd]isoxazol-6-one 3-Piperidin-1-yl-5-m-tolylamino-anthra[1,9-cd]isoxazol-6-one
Brand Name: Vulcanchem
CAS No.: 332100-03-5
VCID: VC0409305
InChI: InChI=1S/C26H23N3O2/c1-16-8-7-9-17(14-16)27-20-15-21(29-12-5-2-6-13-29)24-23-22(20)25(30)18-10-3-4-11-19(18)26(23)31-28-24/h3-4,7-11,14-15,27H,2,5-6,12-13H2,1H3
SMILES: CC1=CC(=CC=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)N6CCCCC6
Molecular Formula: C26H23N3O2
Molecular Weight: 409.5g/mol

3-Piperidin-1-yl-5-m-tolylamino-anthra[1,9-cd]isoxazol-6-one

CAS No.: 332100-03-5

Main Products

VCID: VC0409305

Molecular Formula: C26H23N3O2

Molecular Weight: 409.5g/mol

3-Piperidin-1-yl-5-m-tolylamino-anthra[1,9-cd]isoxazol-6-one - 332100-03-5

CAS No. 332100-03-5
Product Name 3-Piperidin-1-yl-5-m-tolylamino-anthra[1,9-cd]isoxazol-6-one
Molecular Formula C26H23N3O2
Molecular Weight 409.5g/mol
IUPAC Name 10-(3-methylanilino)-12-piperidin-1-yl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Standard InChI InChI=1S/C26H23N3O2/c1-16-8-7-9-17(14-16)27-20-15-21(29-12-5-2-6-13-29)24-23-22(20)25(30)18-10-3-4-11-19(18)26(23)31-28-24/h3-4,7-11,14-15,27H,2,5-6,12-13H2,1H3
Standard InChIKey OBQDDKLQTVEZNQ-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)N6CCCCC6
Canonical SMILES CC1=CC(=CC=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)N6CCCCC6
PubChem Compound 1727625
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator